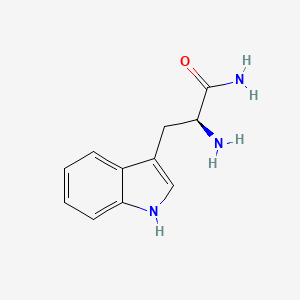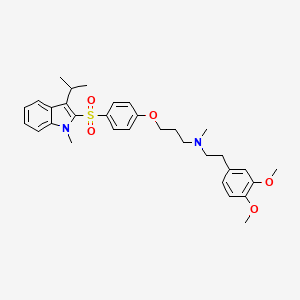
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
Descripción general
Descripción
SR-33805 is a calcium channel antagonist potentially for the treatment of atherosclerosis and heart failure. SR-33805 restored the MI-altered cell shortening without affecting the Ca(2+) transient amplitude, suggesting an increase of myofilament Ca(2+) sensitivity in MI myocytes. A SR33805-induced sensitization of myofilament activation was found to be associated with a slight increase in myosin light chain-2 phosphorylation and a more significant decrease on troponin I (TnI) phosphorylation. Decreased TnI phosphorylation was related to inhibition of protein kinase A activity by SR-33805.
Aplicaciones Científicas De Investigación
Cardiac Myofilament Ca2+ Sensitivity Enhancement
SR-33805, a potent Ca2+ channel blocker, increases cardiac myofilament Ca2+ sensitivity in healthy rat cardiomyocytes . This suggests that SR-33805 could be used to enhance the sensitivity of cardiac myofilaments to Ca2+, which could potentially improve cardiac function.
Treatment for Ischaemic Failing Hearts
The compound has been evaluated for its effects on contractile properties in ischaemic failing hearts after myocardial infarction (MI) both in vivo and in vitro at the cellular level . The study found that treatment with SR-33805 improved contractility of ischaemic failing hearts after MI in rats .
Modulation of Sarcomeric Regulatory Proteins
SR-33805 has been found to selectively modulate the phosphorylation status of sarcomeric regulatory proteins, which then sensitized the myofilaments to Ca2+ . This suggests that SR-33805 could be used to manipulate the Ca2+ sensitivity of sarcomeric regulatory proteins to improve contractility of a failing heart .
L-Type Ca2+ Channel Blocker
SR-33805 is a potent Ca2+ channel antagonist . It binds allosterically to the α1-subunit of L-type Ca2+ channels . This suggests that SR-33805 could be used as a blocker of L-type Ca2+ channels.
Inhibition of Ca2+ Influx in Cardiac Myocytes
The compound potently inhibits the Ca2+ channel, and hence prevents Ca2+ influx, in primary mouse cardiac myocytes cultures . This suggests that SR-33805 could be used to prevent Ca2+ influx in cardiac myocytes.
Vasorelaxation Inducer
SR-33805 shows selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects . This suggests that SR-33805 could be used as a vasorelaxation inducer.
Mecanismo De Acción
Target of Action
SR-33805 primarily targets Voltage-Dependent Calcium Channels (VDCCs) . VDCCs are integral membrane proteins that conduct calcium ions (Ca2+) through the cell membrane, playing a crucial role in the regulation of multiple cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
SR-33805 acts as a potent Ca2+ channel antagonist . . By inhibiting these channels, SR-33805 reduces the influx of Ca2+ into the cell. Interestingly, despite its strong Ca2+ antagonistic properties, SR-33805 increases cardiac cell contractile activity as a consequence of its Ca2+ sensitizing effects .
Result of Action
The treatment with SR-33805 improved contractility of ischemic failing hearts after MI in rats by selectively modulating the phosphorylation status of sarcomeric regulatory proteins, which then sensitized the myofilaments to Ca2+ . This manipulation of the Ca2+ sensitivity of sarcomeric regulatory proteins can be used to improve contractility of a failing heart .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O5S/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVFQRRBTCHIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026010 | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine | |
CAS RN |
121346-32-5 | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is SR 33805?
A1: SR 33805 is a novel calcium channel blocker. [, ] While its precise mechanism of action is still under investigation, research suggests it effectively inhibits calcium influx in various cell types, including smooth muscle cells. [, , , ]
Q2: How does SR 33805 compare to other calcium channel blockers?
A2: One study compared SR 33805 to nifedipine (a voltage-gated calcium channel blocker) and SKF 96365 (a capacitative calcium entry blocker). The study found SR 33805 to be a more potent inhibitor of platelet-derived growth factor (PDGF)-induced smooth muscle cell proliferation and the associated rise in intracellular calcium concentration. []
Q3: What is the significance of SR 33805's effect on SERCA2a?
A3: SERCA2a is a protein involved in calcium regulation within cells. Research indicates that SR 33805 inhibits the upregulation of SERCA2a, which is typically observed during PDGF-induced smooth muscle cell proliferation. [] This suggests that SR 33805's calcium blocking activity may disrupt the signaling pathways crucial for cell cycle progression and proliferation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



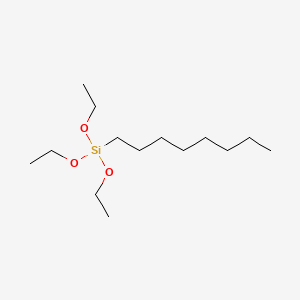
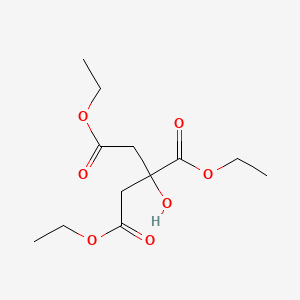
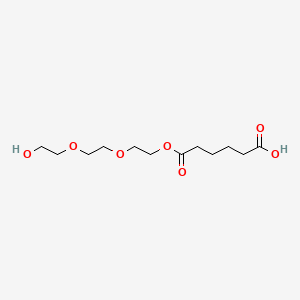

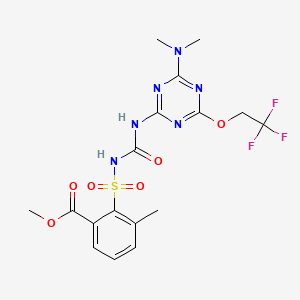


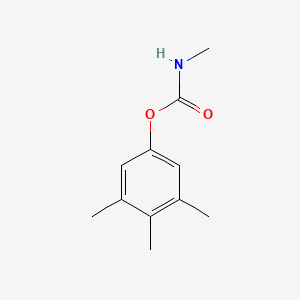
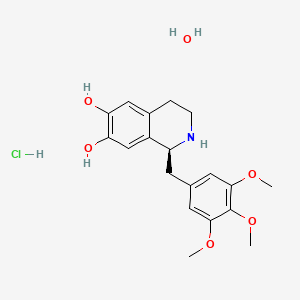


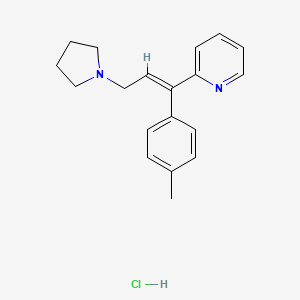
![4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid](/img/structure/B1682559.png)
